Chemical structure and properties of 1-Phenyl-1H-imidazole-4-carboxamide
Chemical structure and properties of 1-Phenyl-1H-imidazole-4-carboxamide
The Chemical Structure and Properties of 1-Phenyl-1H-imidazole-4-carboxamide: A Technical Guide
Abstract
1-Phenyl-1H-imidazole-4-carboxamide (CAS 2089300-98-9) is a privileged heterocyclic scaffold utilized in medicinal chemistry and agrochemical research. Distinguished by its 1,4-disubstitution pattern, this compound serves as a critical pharmacophore in the development of Cannabinoid Receptor Type 2 (CB2) ligands, Xanthine Oxidoreductase (XOR) inhibitors, and Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and biological applications, designed for researchers in drug discovery and organic synthesis.[1]
Chemical Identity & Structural Analysis[2][3]
The compound consists of an imidazole ring substituted at the N1 position with a phenyl group and at the C4 position with a carboxamide group.[2] This specific regiochemistry is crucial; unlike its 1,5-isomer, the 1,4-substitution pattern aligns with the binding pockets of several target enzymes and receptors, facilitating
| Property | Data |
| IUPAC Name | 1-Phenyl-1H-imidazole-4-carboxamide |
| CAS Number | 2089300-98-9 |
| Molecular Formula | |
| Molecular Weight | 187.20 g/mol |
| SMILES | NC(=O)c1cn(c2ccccc2)cn1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| pKa (Calculated) | ~13.5 (Amide), ~5.5 (Imidazole N3) |
| LogP | ~1.5 - 1.7 |
Structural Pharmacophore Features:
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Phenyl Ring (N1): Provides lipophilic bulk and engages in hydrophobic interactions (e.g., with Tyr residues in PARP active sites).
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Imidazole Core: Acts as a linker and hydrogen bond acceptor (N3).
-
Carboxamide (C4): A primary hydrogen bond donor/acceptor motif, critical for anchoring the molecule in protein active sites (e.g., mimicking the nicotinamide moiety in NAD+).
Physicochemical Properties & Stability[10]
The thermodynamic stability of 1-Phenyl-1H-imidazole-4-carboxamide is derived from the aromaticity of the imidazole and phenyl rings.
-
Thermal Stability: The compound typically exhibits a melting point in the range of 210–215 °C (dependent on crystal habit), indicating strong intermolecular hydrogen bonding in the solid state.
-
Chemical Reactivity:
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Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed to the carboxylic acid (1-phenylimidazole-4-carboxylic acid) under strong acidic or basic reflux.
-
Electrophilic Substitution: The C5 position of the imidazole ring is susceptible to electrophilic attack (e.g., halogenation), allowing for further functionalization.
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Synthesis & Manufacturing
The most robust synthetic route for 1,4-disubstituted imidazoles involves the reaction of an isocyanoacrylate derivative with an aniline. This method ensures high regioselectivity compared to alkylation of pre-formed imidazoles.
Protocol: Synthesis via Ethyl 3-(dimethylamino)-2-isocyanoacrylate
Reaction Overview: This [3+2] cycloaddition-elimination sequence provides the ethyl ester intermediate, which is subsequently ammonolyzed to the carboxamide.
Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate
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Reagents: Aniline (1.0 eq), Ethyl 3-(dimethylamino)-2-isocyanoacrylate (1.1 eq).
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Solvent: Ethanol or n-Butanol.
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Conditions: Reflux for 4–6 hours.
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Mechanism: The primary amine (aniline) displaces the dimethylamino group, followed by cyclization onto the isocyanide carbon.
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Workup: Evaporate solvent. The product often precipitates upon cooling or addition of diethyl ether. Filtration yields the ester.
Step 2: Amidation to 1-Phenyl-1H-imidazole-4-carboxamide
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Reagents: Ethyl 1-phenyl-1H-imidazole-4-carboxylate (1.0 eq), 7N Ammonia in Methanol (excess).
-
Conditions: Sealed tube, 80 °C, 12–24 hours.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water.
Figure 1: Synthetic pathway for the production of 1-Phenyl-1H-imidazole-4-carboxamide ensuring 1,4-regiochemistry.[3]
Biological Relevance & Applications[1][11][12][13]
This scaffold is not merely a passive intermediate but a validated pharmacophore in several therapeutic areas.
A. Cannabinoid Receptor Type 2 (CB2) Ligands
Research indicates that 1-phenylimidazole-4-carboxamide derivatives are potent CB2 receptor agonists.[4] The carboxamide group forms critical hydrogen bonds within the receptor pocket, while the N1-phenyl group occupies a hydrophobic sub-pocket.
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Key Insight: Substitution at the imidazole C2 position (e.g., with alkyl groups) and modification of the amide nitrogen (e.g., N-adamantyl) can boost affinity into the nanomolar range (
nM).
B. Xanthine Oxidoreductase (XOR) Inhibition
While the carboxylic acid derivative (1-phenylimidazole-4-carboxylic acid) is the primary inhibitor species for XOR (treating hyperuricemia/gout), the carboxamide serves as a potential prodrug or a lead for non-acidic inhibitors.
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Mechanism: The imidazole ring mimics the purine ring of xanthine, competitively inhibiting the enzyme.
C. PARP-1 Inhibition
The 1-phenyl-imidazole-4-carboxamide motif shares structural homology with the benzamide pharmacophore of classic PARP inhibitors (e.g., Veliparib).
-
Binding Mode: The carboxamide group mimics the nicotinamide of
, forming essential hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.
Figure 2: Therapeutic and biological applications of the 1-Phenyl-1H-imidazole-4-carboxamide scaffold.
Handling & Safety (SDS Summary)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautions:
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Wear nitrile gloves and safety glasses.
-
Process in a fume hood to avoid inhalation of dust.
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Store in a cool, dry place away from strong oxidizing agents.
References
-
Synthesis & Regiochemistry: Sudo, T., et al. "Novel synthesis of 1-substituted-4-imidazolecarboxylates via solvent-free reaction." Journal of Heterocyclic Chemistry. Link
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CB2 Receptor Ligands: Ruda, G. F., et al. "Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands."[4] ACS Medicinal Chemistry Letters. Link
-
XOR Inhibition: Zhou, H., et al. "Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors."[5][6] European Journal of Medicinal Chemistry. Link
-
PARP Inhibition Scaffold: Min, R., et al. "Discovery of Benzimidazole-4-carboxamide Derivatives as Potent PARP Inhibitors."[2] Molecules. Link
-
Agrochemical Activity: "C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity." Scientific Reports. Link
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- 3. CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors - Google Patents [patents.google.com]
- 4. Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Document: Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. (CHEMBL4680125) - ChEMBL [ebi.ac.uk]
